GSK1370319A - 1001389-31-6

GSK1370319A

Catalog Number: EVT-269771
CAS Number: 1001389-31-6
Molecular Formula: C13H14Cl2N2O2
Molecular Weight: 301.167
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK1370319A is a potent P2X7 antagonist (IC50 = 3.2 nM). GSK1370319A inhibits ATP-induced increase in IL-1β release and caspase 1 activation in lipopolysaccharide (LPS)-primed mixed glia by blocking assembly of the inflammasome in a pannexin 1-dependent manner. GSK1370319A also inhibits ATP-induced subregion-specific neuronal loss in hippocampal organotypic slice cultures, which is dependent on its ability to prevent inflammasome assembly in glia. Significantly, GSK1370319A attenuates age-related deficits in long-term potentiation (LTP) and inhibits the accompanying age-related caspase 1 activity. We conclude that inhibiting P2X(7) receptor-activated NLRP3 inflammasome formation and the consequent IL-1β release from glia preserve neuronal viability and synaptic activity.
Overview

GSK1370319A is a compound developed by GlaxoSmithKline, primarily investigated for its therapeutic potential in various diseases. It belongs to a class of small molecules that target specific biological pathways, making it a candidate for drug development in areas such as oncology and inflammation.

Source

GSK1370319A was synthesized as part of a broader research initiative aimed at discovering new therapeutic agents. The compound's development is documented in several scientific publications and patents, which detail its synthesis, biological activity, and potential applications.

Classification

GSK1370319A is classified as a small molecule inhibitor. Its specific mechanism of action targets particular enzymes or receptors involved in disease processes, which is crucial for its efficacy as a therapeutic agent.

Synthesis Analysis

Methods

The synthesis of GSK1370319A involves several key steps that utilize standard organic chemistry techniques. The process typically includes:

  1. Starting Materials: Identification of suitable precursors that can undergo various chemical transformations.
  2. Reactions: Employing reactions such as coupling, oxidation, and reduction to build the molecular framework of GSK1370319A.
  3. Purification: Techniques like chromatography are used to purify the final product, ensuring high purity for biological testing.

Technical Details

The synthesis pathway may involve multiple reaction conditions, including temperature control, solvent selection, and catalyst use. Detailed reaction mechanisms would typically be provided in the literature, describing the transformation of each precursor into the final compound.

Molecular Structure Analysis

Structure

GSK1370319A has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The precise structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Data

The molecular formula, molecular weight, and structural diagrams are essential for understanding the compound's properties. These data points are typically available in chemical databases or scientific publications.

Chemical Reactions Analysis

Reactions

GSK1370319A can undergo various chemical reactions that may include:

  • Hydrolysis: Reaction with water that could affect its stability.
  • Oxidation/Reduction: Modifications that can alter its activity.
  • Substitution Reactions: Potential changes in functional groups that could enhance or inhibit its therapeutic effects.

Technical Details

Each reaction type would require specific conditions and reagents to proceed efficiently. Detailed reaction schemes would illustrate these processes, showcasing the transformations involved in synthesizing or modifying GSK1370319A.

Mechanism of Action

Process

The mechanism of action for GSK1370319A involves its interaction with specific biological targets within cells. This interaction may lead to inhibition or activation of certain pathways, contributing to its pharmacological effects.

Data

Studies often employ biochemical assays to elucidate the mechanism of action, providing quantitative data on how GSK1370319A affects target proteins or pathways. This information is critical for understanding its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

GSK1370319A's physical properties include:

  • Melting Point: Indicates thermal stability.
  • Solubility: Important for bioavailability.
  • Appearance: Typically described as a solid or crystalline substance.

Chemical Properties

Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are essential for assessing the compound's safety and efficacy in clinical settings.

Applications

Scientific Uses

GSK1370319A is primarily investigated for its potential applications in:

  • Oncology: Targeting cancer cell proliferation.
  • Inflammatory Diseases: Modulating immune responses.
  • Other Therapeutic Areas: Depending on ongoing research findings, it may have broader applications in treating various conditions.

Research continues to explore GSK1370319A's full range of applications and effectiveness across different disease models, contributing valuable insights into its role as a potential therapeutic agent.

Properties

CAS Number

1001389-31-6

Product Name

GSK1370319A

IUPAC Name

(2S)-N-[(2,4-Dichlorophenyl)methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.167

InChI

InChI=1S/C13H14Cl2N2O2/c1-17-11(4-5-12(17)18)13(19)16-7-8-2-3-9(14)6-10(8)15/h2-3,6,11H,4-5,7H2,1H3,(H,16,19)/t11-/m0/s1

InChI Key

YMNOJCVLDDTECB-NSHDSACASA-N

SMILES

ClC1=CC=C(C(Cl)=C1)CNC([C@H]2N(C(CC2)=O)C)=O

Solubility

Soluble in DMSO

Synonyms

GSK1370319A; GSK-1370319A; GSK 1370319A; GSK1370319; GSK-1370319; GSK 1370319;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.